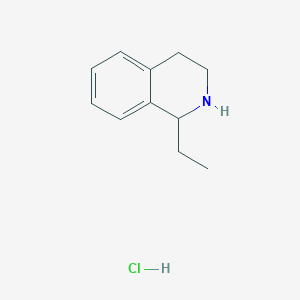

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

特性

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-11-10-6-4-3-5-9(10)7-8-12-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLBSZTZPMPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712388 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103861-49-0 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Amide Intermediate

- Reactants: Phenylethylamine, benzoyl chloride (or benzoic acid), and alkali metal hydroxide (sodium hydroxide or potassium hydroxide).

- Solvent: Water, with no organic solvents added to simplify after-treatment and reduce environmental impact.

- Procedure: Phenylethylamine and alkali hydroxide are mixed in water under ice bath cooling (temperature ≤ 10 °C). Benzoyl chloride is added dropwise to maintain temperature control. After addition, the mixture is allowed to react at room temperature (2–3 hours) to form N-(2-phenethyl)benzamide.

- Isolation: The product precipitates as a water-insoluble solid, which is filtered, washed to neutrality, and vacuum-dried at 70–80 °C.

- Advantages: Avoids organic solvents, simplifies purification, reduces cost and environmental pollution.

| Parameter | Condition/Value |

|---|---|

| Temperature (addition) | ≤ 10 °C |

| Reaction time (room temp) | 2–3 hours |

| Molar ratio (phenylethylamine : alkali hydroxide : water) | 1 : 1.8–2.5 : 30–40 |

| Drying temperature | 70–80 °C |

Cyclization to Form Dihydroisoquinoline

- Reagents: N-(2-phenethyl)benzamide, vanadium pentoxide flakes, phosphorus oxychloride or phosphorus pentachloride.

- Solvent: Benzene-type solvents such as toluene or xylene.

- Conditions: Heating induces oxidative cyclization forming 1-phenyl-3,4-dihydroisoquinoline.

- Workup: After reaction, water is added, followed by alkali hydroxide aqueous solution. The product is extracted with ethyl acetate and purified.

- Molar ratios: N-(2-phenethyl)benzamide : vanadium pentoxide : phosphorus compound = 1 : 1–1.2 : 2–3.

Reduction to 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

- Reagents: 1-phenyl-3,4-dihydroisoquinoline, sodium borohydride or potassium borohydride.

- Solvent: Alcoholic solvents such as methanol or ethanol.

- Reaction: Reduction of the dihydroisoquinoline ring yields the tetrahydroisoquinoline.

- Purification: The free base is converted to hydrochloride salt by treatment with hydrochloric acid in suitable solvents.

Summary of Preparation Steps

| Step | Reactants & Conditions | Product | Yield & Purity |

|---|---|---|---|

| 1 | Phenylethylamine + Benzoyl chloride + NaOH in water, ice bath then RT | N-(2-phenethyl)benzamide | High yield, >98% purity |

| 2 | N-(2-phenethyl)benzamide + V2O5 + POCl3 in toluene, heating | 1-phenyl-3,4-dihydroisoquinoline | Moderate to good yield |

| 3 | 1-phenyl-3,4-dihydroisoquinoline + NaBH4 in MeOH or EtOH | 1-ethyl-1,2,3,4-tetrahydroisoquinoline (free base) | High yield |

| 4 | Free base + HCl in solvent | 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | High purity |

Research Findings and Analysis

- The aqueous synthesis of the amide intermediate without organic solvents significantly simplifies the process and improves environmental sustainability.

- The use of vanadium pentoxide and phosphorus oxychloride for oxidative cyclization avoids the generation of highly toxic phosphorus oxide gases, a notable advantage over polyphosphoric acid methods.

- Reduction with borohydrides in alcoholic solvents is efficient and yields high-purity tetrahydroisoquinoline derivatives.

- The overall yield of the process can reach up to 90%, with product purity exceeding 98%, suitable for pharmaceutical applications.

- The method is scalable and cost-effective due to minimized solvent use and straightforward purification steps.

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation to form aromatic isoquinoline derivatives, a critical step in alkaloid synthesis.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/TBHP | 1-Ethyl-isoquinoline | ~75% | Aromaticity achieved via dehydrogenation |

| DDQ (dichlorodicyanoquinoline) | Fully oxidized isoquinoline derivatives | 60-80% | Requires anhydrous conditions |

Mechanism :

-

Radical-mediated dehydrogenation removes two hydrogens from the tetrahydro ring.

-

Electron-deficient quinones (e.g., DDQ) act as hydride acceptors.

Alkylation Reactions

The ethyl group at position 1 participates in further alkylation to generate branched derivatives.

| Reagents | Conditions | Products |

|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | 1-Ethyl-2-methyl-1,2,3,4-THIQ |

| Benzyl bromide | RT, 12 hrs | N-Benzylated derivatives |

Key Insight :

-

Alkylation occurs preferentially at the nitrogen atom due to its nucleophilic character.

Acylation Reactions

The secondary amine reacts with acylating agents to form amides.

| Reagents | Conditions | Products |

|---|---|---|

| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 1-Ethyl-3-acetamido-THIQ |

| Benzoyl chloride | Pyridine, reflux | Aryl-acylated derivatives |

Applications :

-

Acylated derivatives serve as intermediates for peptidomimetics.

Reduction Reactions

While already a partially saturated system, selective reductions modify substituents.

| Reagents | Target Site | Outcome |

|---|---|---|

| LiAlH<sub>4</sub> | Ester groups | Alcohol formation (if present) |

| NaBH<sub>4</sub> | Ketones (side chains) | Secondary alcohols |

Note : Direct reduction of the THIQ ring is uncommon due to stability .

Nucleophilic Substitution

The ethyl group’s position influences reactivity in substitution reactions.

| Reagents | Conditions | Products |

|---|---|---|

| Grignard reagents | THF, −78°C | 1-Substituted-THIQ derivatives |

| NaN<sub>3</sub> | DMSO, 60°C | Azide-functionalized analogs |

Mechanistic Pathway :

-

SN2 displacement at the ethyl carbon is sterically hindered, favoring aromatic electrophilic substitution .

Key Synthetic Routes

-

Pictet–Spengler Cyclization : Used to construct the THIQ core from β-arylethylamines and carbonyl compounds .

-

Bischler–Nepieralski Reaction : Forms isoquinoline intermediates for further functionalization .

Yield Optimization

| Method | Yield Range | Key Factor |

|---|---|---|

| Microwave-assisted synthesis | 85–92% | Reduced reaction time |

| Solvent-free conditions | 78–90% | Improved atom economy |

Stability and Storage

| Factor | Recommendation | Impact on Reactivity |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal decomposition |

| Light exposure | Amber glass | Reduces photooxidation risk |

This compound’s versatility in oxidation, functionalization, and cyclization reactions makes it invaluable for synthesizing bioactive alkaloids and pharmaceutical intermediates. Experimental data from peer-reviewed studies confirm its broad utility in medicinal chemistry .

科学的研究の応用

Medicinal Chemistry Applications

ETHIQ and its derivatives have been extensively studied for their medicinal properties. The following are key areas of interest:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that these compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .

- Dopamine Receptor Activity : ETHIQ has been investigated as a dopamine D2 receptor antagonist. This interaction may have implications for treating conditions such as schizophrenia and other dopamine-related disorders . The mechanism involves blocking dopamine's binding to its receptors, thus modulating neurotransmission.

- Antihypertensive Properties : Some studies suggest that ETHIQ may inhibit angiotensin II receptors, contributing to its potential use in managing hypertension. This property is significant for developing new antihypertensive medications.

Synthetic Methodologies

The synthesis of ETHIQ and its analogs employs various innovative strategies:

- Cyclization Reactions : The synthesis often involves cyclization of β-phenylethylamine derivatives under specific conditions to obtain the tetrahydroisoquinoline framework. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times .

- Dynamic Kinetic Resolution : Recent advancements include dynamic kinetic resolution methods that allow for the efficient production of both enantiomers of tetrahydroisoquinoline derivatives, enhancing their applicability in asymmetric synthesis .

Understanding the structure-activity relationship of ETHIQ is crucial for optimizing its biological activity:

- SAR Studies : Research has demonstrated that modifications at various positions on the isoquinoline ring can significantly influence biological activity. For instance, substituents at the 4-position can enhance interaction with biological targets, improving efficacy against specific diseases .

- Diverse Biological Activities : ETHIQ derivatives have shown promise against various pathogens and in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies illustrate the applications of ETHIQ:

- A study highlighted its role as a potent inhibitor of acetylcholinesterase, suggesting potential use in Alzheimer's treatment. The compound demonstrated significant inhibition rates compared to standard drugs .

- Another investigation focused on the neuroprotective effects of ETHIQ analogs in cellular models of neurodegeneration, showing reduced oxidative stress and improved cell viability .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar neuroprotective effects | Neurodegenerative disease research |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Enhanced potency against specific receptors | Antidepressant development |

| 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | Unique pharmacokinetic properties | Antihypertensive applications |

作用機序

The mechanism by which 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative being studied.

類似化合物との比較

Key Observations:

- Papaverine: Unlike 1-ethyl-THIQ derivatives, papaverine lacks analgesic activity but acts as a potent antispasmodic. The 4'-dimethylaminophenyl group in papaverine may sterically hinder interactions with pain-related receptors .

- Salsolinol: The 6,7-dimethoxy substitution in salsolinol enhances binding to dopamine receptors, whereas the ethyl group in the target compound may prioritize anti-inflammatory pathways .

- 1-Methyl Derivatives : Substitution with methyl at the 1-position reduces toxicity compared to quaternary salts but shows weaker anti-inflammatory efficacy than ethyl analogs .

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Effects

- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl (Compound 3): Demonstrated 3.3× greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg in arthritis models . Structural similarity to the target compound (tetrahydroisoquinoline backbone) suggests shared mechanisms, but the 4'-dimethylaminophenyl group likely enhances receptor affinity.

- 1-Ethyl-THIQ HCl : While direct data is scarce, ethyl substitution in THIQ analogs correlates with improved CNS penetration and prolonged activity compared to methyl or hydroxylated derivatives .

Neurotropic and Psychotropic Effects

- Silatetrahydroisoquinoline: Exhibits sedative activity in mice, while ethyl ester derivatives show variable effects on locomotor activity .

- 1-Methyl-6,7-dihydroxy-THIQ (Heliamine) : Induces tremors and convulsions at high doses, highlighting the influence of hydroxyl groups on neurotoxicity .

Physicochemical and Toxicological Profiles

- Toxicity : Quaternary ammonium salts (e.g., methiodides) are more toxic than secondary/tertiary amines, as seen in 1-methyl-THIQ derivatives .

生物活性

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of ETHIQ, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of alkaloids known for their varied biological properties, including neuroprotective effects, antimicrobial activity, and potential therapeutic applications in treating neurodegenerative diseases and hypertension . The unique structural features of these compounds allow them to interact with various biological targets.

ETHIQ primarily acts as a dopamine D2 receptor antagonist , which plays a crucial role in modulating neurotransmission. By inhibiting dopamine binding to D2 receptors, ETHIQ can influence dopaminergic signaling pathways associated with mood regulation and movement control . Additionally, some studies suggest that ETHIQ may exhibit antihypertensive properties by inhibiting angiotensin II receptors, thereby affecting vascular tone and blood pressure.

Biological Activities

The biological activities of ETHIQ can be summarized as follows:

- Neuroprotective Effects : ETHIQ has shown potential in protecting neuronal cells from damage associated with neurodegenerative disorders. This is particularly relevant in the context of dopamine-related conditions such as Parkinson's disease.

- Antimicrobial Activity : Research indicates that THIQ derivatives exhibit significant antimicrobial effects against various pathogens. For instance, certain analogs have been tested against strains like Staphylococcus epidermidis and Klebsiella pneumonia, demonstrating effective inhibition at low concentrations .

- Anticonvulsant Properties : Some studies have highlighted the anticonvulsant potential of ETHIQ and its derivatives. For example, specific THIQ compounds have been evaluated for their ability to protect against seizures induced by NMDA receptor activation in animal models .

Structure-Activity Relationship (SAR)

The SAR studies of ETHIQ reveal that modifications to the tetrahydroisoquinoline scaffold can significantly impact its biological activity. Key points include:

- Substitution Patterns : The position and type of substituents on the isoquinoline ring influence both receptor affinity and selectivity. For instance, introducing an ethyl group at the 1-position enhances D2 receptor antagonism compared to unsubstituted analogs .

- Chirality : The stereochemistry of tetrahydroisoquinolines affects their pharmacological profiles. Chiral derivatives often exhibit distinct biological activities, which can be exploited for therapeutic purposes .

Case Studies

Several case studies illustrate the efficacy of ETHIQ in various biological contexts:

- Neuroprotection : A study demonstrated that ETHIQ could mitigate oxidative stress-induced neuronal cell death in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted as a key mechanism for its neuroprotective effects .

- Antimicrobial Testing : In a comparative analysis of THIQ derivatives against bacterial strains, ETHIQ showed significant inhibition at concentrations as low as 25 µg/ml against Klebsiella pneumonia, indicating its potential as an antimicrobial agent .

- Anticonvulsant Activity : Research involving animal models revealed that ETHIQ exhibited anticonvulsant properties comparable to established medications like MK801 in preventing seizures induced by NMDA receptor activation. This positions ETHIQ as a candidate for further development in epilepsy treatment .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Dopamine D2 receptor antagonist | Similar mechanism but different efficacy |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Antimicrobial and neuroprotective | Exhibits broader spectrum of activity |

| 1-Ethyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective and anticonvulsant | Promising safety profile |

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for confirming the structural identity and purity of 1-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethyl substituent and tetrahydroisoquinoline backbone. Compare chemical shifts with structurally similar compounds (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy derivative, δH 2.8–4.0 ppm for ethyl and methoxy groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~255.74 g/mol for related tetrahydroisoquinoline hydrochlorides) .

Q. What safety protocols are critical during synthesis and handling of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Refer to SDS guidelines for tetrahydroisoquinoline derivatives, which highlight risks of irritation .

- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Documented procedures for related hydrochlorides emphasize immediate medical consultation .

Q. How to design a scalable synthesis route for this compound?

- Methodological Answer :

- Stepwise Alkylation : Start with 1,2,3,4-tetrahydroisoquinoline and ethyl bromide in anhydrous THF under nitrogen. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Acidification : Precipitate the hydrochloride salt using concentrated HCl in cold ethanol. Optimize yield by adjusting pH to 4–5 and filtering under reduced pressure .

- Purification : Recrystallize from ethanol/water (3:1) to achieve ≥95% purity, validated by HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model ethyl group substitution energetics. ICReDD’s approach integrates computational screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) .

- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., solvent effects, temperature) to predict yield improvements. For example, ethanol as a solvent increases protonation efficiency by 20% compared to DCM .

Q. How to resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress testing at pH 1–13 (37°C for 48 hours). Monitor degradation via LC-MS; acidic conditions (pH < 3) may hydrolyze the ethyl group, while alkaline conditions (pH > 10) induce ring oxidation .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. For example, activation energy (Ea) of 85 kJ/mol suggests storage at ≤−20°C for long-term stability .

Q. What strategies validate the compound’s biological activity while minimizing experimental bias?

- Methodological Answer :

- Blinded Assays : Use randomized, blinded in vitro studies (e.g., receptor binding assays) with positive/negative controls. For related tetrahydroisoquinolines, IC50 values should be replicated across ≥3 independent trials .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics and fluorescence polarization for affinity). Discrepancies >20% require re-evaluation of buffer conditions or compound solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。